2-(2,5-dimethylanilino)-N-(2,6-dimethylphenyl)acetamide
Overview
Description
2-(2,5-dimethylanilino)-N-(2,6-dimethylphenyl)acetamide is an organic compound with a complex structure, featuring two aromatic rings substituted with methyl groups and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylanilino)-N-(2,6-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 2,5-dimethylaniline, is synthesized through the nitration of xylene followed by reduction.
Acylation Reaction: The aniline derivative undergoes an acylation reaction with 2,6-dimethylphenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethylanilino)-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl groups on the aromatic rings can be substituted with other functional groups using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(2,5-dimethylanilino)-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: Research is conducted to investigate its biological activity and potential as a bioactive compound in various assays.
Industrial Applications: It is used in the synthesis of specialty chemicals and as a precursor in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylanilino)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target enzymes, leading to therapeutic effects. The pathways involved can vary, but typically include binding to active sites or allosteric sites on the target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethylaniline
- 2,6-dimethylaniline
- N-phenylacetamide
Uniqueness
2-(2,5-dimethylanilino)-N-(2,6-dimethylphenyl)acetamide is unique due to its dual aromatic ring structure with specific methyl substitutions, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(2,5-dimethylanilino)-N-(2,6-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-12-8-9-13(2)16(10-12)19-11-17(21)20-18-14(3)6-5-7-15(18)4/h5-10,19H,11H2,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBMXBOTPIAEGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC(=O)NC2=C(C=CC=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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